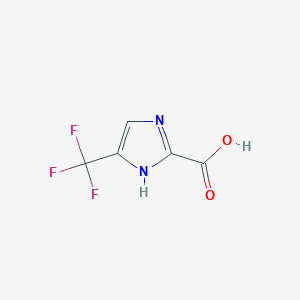

Ácido 5-(trifluorometil)-1H-imidazol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . They are often incorporated into various pharmaceuticals and agrochemicals .

Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized through various methods. One approach involves the use of trifluoromethylation of carbon-centered radical intermediates . Another method involves the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they can undergo radical trifluoromethylation, which is an important process in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of compounds. For instance, the presence of an electron-withdrawing substituent like a trifluoromethyl group can result in a considerable rise in acidity compared to its analogues .Aplicaciones Científicas De Investigación

- Estructura Cristalina: Los estudios cristalográficos han dilucidado sus características estructurales .

- Actividad Antifúngica: Muestra actividad antifúngica moderada contra Candida albicans y mayor actividad contra Aspergillus niger .

- Bacillus cereus: La Concentración Inhibitoria Mínima (MIC) contra Bacillus cereus es menor que la de AN2690 (Tavaborole) .

- Intermediarios Sintéticos: Los compuestos que contienen trifluorometilo como este sirven como intermediarios versátiles para preparar moléculas fluoradas más complejas .

Acidez y Características Estructurales

Potencial Antifúngico

Propiedades Antibacterianas

Intermediarios Fluorados

Aplicaciones Clínicas

En resumen, el ácido 5-(trifluorometil)-1H-imidazol-2-carboxílico demuestra ser prometedor como agente antifúngico y antibacteriano, y sus características estructurales únicas lo convierten en un tema interesante para la investigación científica. Los investigadores continúan explorando su potencial en diversos campos . Si necesitas más detalles o tienes otras consultas, ¡no dudes en preguntar! 😊

Mecanismo De Acción

The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is not fully understood. However, it is believed that its unique chemical structure allows it to interact with a variety of biological targets, including enzymes, receptors, and other proteins. In particular, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs, and with G-protein coupled receptors, which are involved in the signaling of a variety of hormones and neurotransmitters.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid are not well understood. However, it has been shown to have a variety of effects on enzymes, receptors, and other proteins. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in hormone and neurotransmitter signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments include its availability, its low cost, and its ability to be used as a starting material for a variety of chemical transformations. Its unique chemical structure also makes it an ideal starting material for the synthesis of a variety of compounds. However, there are some limitations to using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments. In particular, it is important to note that 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a fluorinated compound, and as such, it can be toxic if inhaled or ingested. In addition, its reactivity can make it difficult to handle in the laboratory.

Direcciones Futuras

Given the wide range of potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of a variety of compounds. In addition, further research into its mechanism of action could lead to the development of new drugs and therapies. Finally, further research into its toxicity and reactivity could lead to improved safety protocols for its use in the laboratory.

Métodos De Síntesis

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride with 1,3-diaminopropane in methanol, the reaction of trifluoromethanesulfonyl chloride with imidazole in methanol, and the reaction of trifluoromethanesulfonyl chloride with 1-methoxy-2-methylpropane in methanol. For each of these methods, the trifluoromethanesulfonyl chloride is reacted with the appropriate reagent in the presence of a base, such as sodium hydroxide or potassium carbonate, at temperatures of between 0 and 60 °C.

Safety and Hazards

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZUPOZUVYNZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)

![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)

![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2455432.png)